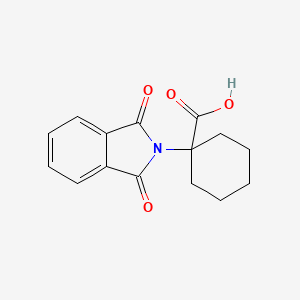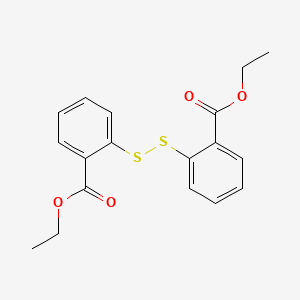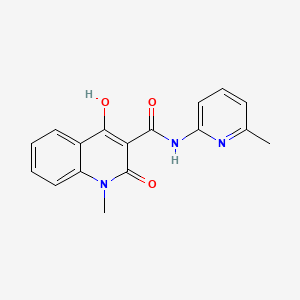
2,3-Furandione, 4-acetyldihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Furandione, 4-acetyldihydro-: , also known by its chemical formula C₆H₆O₄ , is a compound with the following structure:
Structure:HOOC-CO-CH₂-CO-CHO
It is a derivative of furan-2,3-dione (maleic anhydride) in which one of the carbonyl groups has been reduced to a hydroxyl group. The compound exhibits interesting reactivity due to its fused furan ring and carbonyl functionality.
Preparation Methods
Synthetic Routes::
- Hydrogenation of Maleic Anhydride:
- Maleic anhydride undergoes catalytic hydrogenation to yield 2,3-furandione, 4-acetyldihydro-. The reaction typically occurs under mild conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon) and a hydrogen source.
- The reaction proceeds as follows:
Maleic Anhydride+H₂→2,3-Furandione, 4-acetyldihydro-
- Industrial-scale production methods for this compound are not widely documented. It is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: 2,3-Furandione, 4-acetyldihydro- can be oxidized back to maleic anhydride under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Hydrolysis: Hydrolysis of the ester linkage can yield the corresponding diacid.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
- Reduction of maleic anhydride yields 2,3-furandione, 4-acetyldihydro- as the major product.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Materials Science: Investigated for its potential in polymer chemistry.
Medicine: Limited research on its biological activity; further studies are needed.
Industry: Rarely employed due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for 2,3-furandione, 4-acetyldihydro- remains unclear. It likely interacts with cellular components due to its carbonyl groups and furan ring.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
61203-07-4 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-acetyloxolane-2,3-dione |
InChI |
InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3 |
InChI Key |
NILJTCCLWYQQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)

![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

